molecular formula C9H5FN2O B8764190 6-Fluoroquinoxaline-2-carbaldehyde

6-Fluoroquinoxaline-2-carbaldehyde

Cat. No.: B8764190
M. Wt: 176.15 g/mol
InChI Key: GBEBGPMNXHKEEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoroquinoxaline-2-carbaldehyde is a fluorinated derivative of quinoxaline, a bicyclic aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. The compound features a fluorine atom at position 6 and an aldehyde functional group at position 5. The fluorine substitution enhances electronic and steric properties, making it valuable in pharmaceutical and materials research.

The aldehyde group at position 2 serves as a reactive site for condensation or nucleophilic addition reactions, enabling its use as a building block in synthesizing complex molecules.

Properties

Molecular Formula

C9H5FN2O

Molecular Weight

176.15 g/mol

IUPAC Name

6-fluoroquinoxaline-2-carbaldehyde

InChI

InChI=1S/C9H5FN2O/c10-6-1-2-8-9(3-6)11-4-7(5-13)12-8/h1-5H

InChI Key

GBEBGPMNXHKEEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1F)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoxaline-2-carbaldehyde (Non-Fluorinated Analog)

  • Molecular Formula : C₉H₆N₂O
  • Molecular Weight : 158.16 g/mol
  • CAS Number : 1593-08-4
  • Lower molecular weight (158.16 vs. 176.16) may result in higher water solubility but reduced lipophilicity. Applications: Primarily used in organic synthesis and as a precursor for non-fluorinated pharmaceuticals or ligands .

6-Fluoroquinoline-2-carbaldehyde (Structural Isomer with Different Heterocycle)

  • Molecular Formula: C₁₀H₆FNO
  • Molecular Weight : 175.16 g/mol
  • CAS Number : 260430-93-1
  • Key Differences: Core Structure: Quinoline (one nitrogen atom) vs. quinoxaline (two nitrogen atoms), leading to distinct electronic properties and aromaticity. Applications: 6-Fluoroquinoline-2-carbaldehyde is widely used in antibiotics and anticancer agents due to improved bioactivity from fluorine . Quinoxaline derivatives are more common in kinase inhibitors and materials science.

Table 1: Comparative Analysis of Key Properties

Property Quinoxaline-2-carbaldehyde 6-Fluoroquinoxaline-2-carbaldehyde (Inferred) 6-Fluoroquinoline-2-carbaldehyde
Molecular Formula C₉H₆N₂O C₉H₅FN₂O C₁₀H₆FNO
Molecular Weight (g/mol) 158.16 ~176.16 175.16
CAS Number 1593-08-4 Not provided 260430-93-1
Key Functional Groups Aldehyde Aldehyde, Fluorine Aldehyde, Fluorine
Applications Organic synthesis Drug development, materials Antibiotics, anticancer agents

Research Findings and Implications

  • This trade-off is critical in drug design .
  • Synthetic Challenges: Fluorination of quinoxaline requires precise control to avoid side reactions, as seen in continuous flow synthesis of 6-Fluoroquinoline-2-carbaldehyde under high-temperature conditions .

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